Lipophilicity (LogP) of 3-(m-Methoxyphenyl)propionic Acid Compared to the Unsubstituted Analog
3-(m-Methoxyphenyl)propionic acid exhibits significantly lower lipophilicity compared to its unsubstituted analog, 3-phenylpropionic acid. This difference is a key factor in reversed-phase chromatography method development and influences biological membrane permeability predictions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.71 |
| Comparator Or Baseline | 3-Phenylpropionic acid: LogP = 2.29 [1] |
| Quantified Difference | The target compound has a LogP value 0.58 units lower than the comparator, indicating it is more hydrophilic. |
| Conditions | Calculated/predicted value using the EPI Suite model. |
Why This Matters
This ~0.6 log unit difference in LogP results in a distinct chromatographic retention time, essential for separating the two compounds in complex mixtures and for predicting their different behavior in biological systems.
- [1] Api, A. M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. Food and Chemical Toxicology, 199, 115526. View Source
